alpha-(Trichloromethyl)benzyl propionate
CAS No.: 31643-14-8
Cat. No.: VC18422445
Molecular Formula: C11H11Cl3O2
Molecular Weight: 281.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31643-14-8 |
|---|---|
| Molecular Formula | C11H11Cl3O2 |
| Molecular Weight | 281.6 g/mol |
| IUPAC Name | (2,2,2-trichloro-1-phenylethyl) propanoate |
| Standard InChI | InChI=1S/C11H11Cl3O2/c1-2-9(15)16-10(11(12,13)14)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |
| Standard InChI Key | UCXKKRMHRMTKQF-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Alpha-(trichloromethyl)benzyl propionate belongs to the class of benzyl esters, featuring a phenyl group bonded to an ethyl chain substituted with a trichloromethyl group at the α-position and a propionate ester at the hydroxyl site. The IUPAC name, (2,2,2-trichloro-1-phenylethyl) propanoate, reflects this arrangement. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 31643-14-8 |
| Molecular Formula | C₁₁H₁₁Cl₃O₂ |
| Molecular Weight | 281.6 g/mol |
| IUPAC Name | (2,2,2-trichloro-1-phenylethyl) propanoate |
| Canonical SMILES | CCC(=O)OC(C(Cl)(Cl)Cl)C1=CC=CC=C1 |
| InChI Key | UCXKKRMHRMTKQF-UHFFFAOYSA-N |
The trichloromethyl group confers significant electrophilicity, enabling participation in substitution reactions, while the propionate ester enhances solubility in organic solvents. The compound’s stability under ambient conditions makes it suitable for industrial-scale applications .
Synthesis and Production Methods
Preparation of Alpha-(Trichloromethyl)benzyl Alcohol
The synthesis begins with the preparation of the alcohol precursor, alpha-(trichloromethyl)benzyl alcohol, via a base-catalyzed condensation of benzaldehyde derivatives with chloroform. As detailed in US Patent 4,603,227, this one-step process employs a dipolar aprotic solvent (e.g., dimethylformamide) and a strong base (e.g., potassium hydroxide) at sub-zero temperatures to suppress Cannizzaro reaction byproducts . For example:
Esterification to Alpha-(Trichloromethyl)benzyl Propionate
The alcohol intermediate undergoes esterification with propionic acid under catalytic conditions. A green chemistry approach using tris(pentafluorophenyl)borate as a catalyst in solvent-free conditions achieves 98% conversion at room temperature :
This method eliminates traditional acid catalysts, reducing waste and improving scalability.
Chemical Reactivity and Reaction Pathways
Oxidation and Reduction
-
Oxidation: Treatment with strong oxidizing agents like KMnO₄ converts the trichloromethyl group to a carboxylic acid, yielding benzyl propionate carboxylic acid derivatives .
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the trichloromethyl group to a methyl group, producing alpha-methylbenzyl propionate, a precursor for fragrances .
Nucleophilic Substitution
The trichloromethyl group undergoes substitution with nucleophiles such as methoxide (NaOCH₃) or cyanide (KCN). For instance:
This reactivity is exploited in synthesizing agrochemical intermediates .
Industrial and Research Applications
Pharmaceutical Intermediates
Alpha-(trichloromethyl)benzyl propionate is a key intermediate in synthesizing clorsulon, an anthelmintic agent effective against liver fluke in livestock. The trichloromethyl group is retained in the final drug molecule, underscoring its role in bioactivity .
Specialty Chemicals
The compound’s ester group enhances compatibility with polymer matrices, making it useful in flame-retardant additives for plastics. Its chlorine content contributes to fire suppression by releasing HCl gas upon decomposition .
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| Benzyl propionate | Lacks trichloromethyl group | Lower electrophilicity |
| Alpha-(trichloromethyl)benzyl acetate | Acetate ester vs. propionate | Faster hydrolysis kinetics |
| Alpha-(trichloromethyl)benzyl chloride | Chloride vs. propionate | Higher susceptibility to SN2 |
The propionate ester in alpha-(trichloromethyl)benzyl propionate balances reactivity and stability, enabling controlled transformations unmatched by analogs .
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